molecular formula C12H14ClN3O2 B8018104 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B8018104
M. Wt: 267.71 g/mol
InChI Key: CMESWEUTTJMMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, a phenoxymethyl group, and an oxadiazole ring, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the azetidine intermediate with phenoxymethyl halides in the presence of a base to form the desired phenoxymethyl-substituted azetidine.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the azetidine or oxadiazole rings.

Scientific Research Applications

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-thiadiazole hydrochloride: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-triazole hydrochloride: Similar structure with a triazole ring instead of an oxadiazole ring.

Uniqueness

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride is unique due to its combination of an azetidine ring, a phenoxymethyl group, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-2-4-10(5-3-1)16-8-11-14-12(17-15-11)9-6-13-7-9;/h1-5,9,13H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMESWEUTTJMMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.